1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dithione
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Overview
Description
2,4-Dithiouridine is a modified nucleoside derived from uridine, where the oxygen atoms at positions 2 and 4 of the uracil ring are replaced by sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dithiouridine typically involves the modification of uridine. One common method includes the acetylation of uridine’s hydroxyl groups, followed by the transformation of the 4-oxo group into a 4-thio group using Lawesson’s reagent. The final step involves deacetylation with ammonia in methanol to yield the free 2,4-Dithiouridine nucleoside .
Industrial Production Methods: While specific industrial production methods for 2,4-Dithiouridine are not extensively documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions. The process is optimized for yield and purity, ensuring the compound meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dithiouridine undergoes various chemical reactions, including:
Oxidation: The sulfur atoms can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The sulfur atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Scientific Research Applications
2,4-Dithiouridine has several applications in scientific research:
Chemistry: It is used in the study of nucleoside analogs and their chemical properties.
Biology: The compound is utilized in molecular biology for studying RNA structure and function.
Medicine: Research into its potential therapeutic applications, including antiviral and anticancer properties, is ongoing.
Industry: It is used in the synthesis of modified nucleotides for various industrial applications
Mechanism of Action
The mechanism by which 2,4-Dithiouridine exerts its effects involves its incorporation into RNA, where it can influence the structure and stability of RNA molecules. The sulfur atoms in the compound can form unique interactions with other molecules, affecting the overall conformation and function of the RNA. This can lead to changes in gene expression and protein synthesis .
Comparison with Similar Compounds
- 2-Thiouridine
- 4-Thiouridine
- 2,4-Dithiouracil
Comparison: 2,4-Dithiouridine is unique due to the presence of sulfur atoms at both the 2 and 4 positions of the uracil ring. This dual substitution significantly alters its chemical properties compared to 2-Thiouridine and 4-Thiouridine, which have sulfur at only one position. The presence of two sulfur atoms increases the compound’s dipole moment and affects its interactions with other molecules, making it a valuable tool for studying RNA structure and function .
Properties
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dithione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S2/c12-3-4-6(13)7(14)8(15-4)11-2-1-5(16)10-9(11)17/h1-2,4,6-8,12-14H,3H2,(H,10,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYRYFXQZRFDQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=S)NC1=S)C2C(C(C(O2)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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